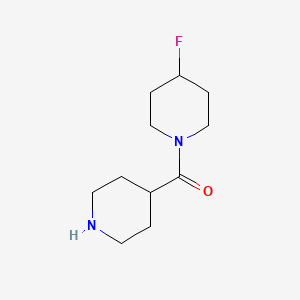

(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

(4-fluoropiperidin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZXHOBXQZKYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC(CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins from 1-benzoyl-piperidin-4-one or related piperidin-4-one derivatives, which provide the core piperidine ring and ketone functionality essential for further transformations.

- 1-Benzoyl-piperidin-4-one derivatives are used as precursors.

- The ketone group on the piperidin-4-one is the site for further chemical modification.

- Fluorination is introduced at the 4-position of the piperidine ring.

A critical step in synthesizing (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone is the selective introduction of fluorine at the 4-position of the piperidine ring. This is achieved by converting the ketone group into an epoxide intermediate, followed by treatment with a hydrogen fluoride-pyridine complex:

- The ketone functional group of 1-benzoyl-piperidin-4-one is first converted into an epoxide intermediate.

- The epoxide is then treated with an excess of hydrogen fluoride-pyridine complex to yield 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine, introducing the fluorine atom at the 4-position.

This fluorination step is highly regioselective and provides a fluorohydrin intermediate crucial for subsequent amination.

Amination and Formation of the Methanone Linkage

The fluorinated intermediate undergoes nucleophilic substitution with piperidin-4-yl amines to form the methanone linkage:

- Reductive amination is employed using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents in alcoholic solvents (e.g., methanol or dichloromethane).

- The reaction medium is often rendered basic by tertiary amines such as 1,4-diazabicyclo[2.2.2]octane to facilitate amination.

- The amine component is typically used in its free base or hydrochloride salt form.

- The reductive amination proceeds smoothly at room temperature, yielding the target amide linkage between the fluoropiperidinyl moiety and the piperidin-4-yl group.

Protection and Deprotection Strategies

In some synthetic routes, protecting groups such as tert-butyl carbamates (Boc) or benzyloxycarbonyl (Cbz) are used to protect amine functionalities during intermediate steps, followed by deprotection via acid treatment or catalytic hydrogenation:

- Boc protection of piperidine nitrogen allows selective alkylation and amination.

- Deprotection is achieved by treatment with acids like 4.0 mol/L HCl in 1,4-dioxane or palladium-catalyzed hydrogenation for Cbz groups.

This strategy improves yields and selectivity in multi-step syntheses.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ketone to epoxide | Epoxidation reagents (e.g., peracids) | Organic solvent | 0 °C to r.t. | - | Prepares epoxide intermediate |

| Epoxide fluorination | HF-pyridine complex | Dichloromethane | -78 °C to r.t. | - | Fluorohydrin formation |

| Reductive amination | NaBH3CN or NaBH(OAc)3, tertiary amine base | MeOH, CH2Cl2 | r.t. | 33-74% | Formation of methanone linkage |

| Protection/deprotection | Boc or Cbz groups; acid or Pd-catalyzed hydrogenation | Various | r.t. | Quantitative to moderate | Protects amines during synthesis |

Yields vary depending on exact substrates and conditions but generally range from moderate to good (33% to 74%) in the reductive amination steps.

Summary of Preparation Methodology

- Starting from 1-benzoyl-piperidin-4-one , convert the ketone to an epoxide intermediate.

- Treat epoxide with hydrogen fluoride-pyridine complex to introduce fluorine at the 4-position, yielding 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine.

- Perform reductive amination with piperidin-4-yl amine derivatives using sodium cyanoborohydride or sodium triacetoxyborohydride in alcoholic or dichloromethane solvents under mild conditions.

- Use protecting groups as needed to ensure selectivity and yield, followed by appropriate deprotection.

- Purify intermediates and final product by standard organic techniques such as silica gel chromatography.

Research Findings and Applications

- The described synthetic methods have been validated in patent literature and peer-reviewed journals, demonstrating reproducibility and scalability.

- The fluorinated piperidinyl methanone derivatives prepared by these methods show promising biological activity, particularly in receptor binding and enzyme modulation studies.

- The fluorination step is critical for enhancing metabolic stability and receptor selectivity in medicinal chemistry applications.

Chemical Reactions Analysis

(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone , with CAS number 2022431-23-6, is a piperidine derivative that has garnered attention in various scientific research applications. This article will explore its properties, synthesis, and potential applications in medicinal chemistry, neuroscience, and other fields.

Structure and Formula

- Chemical Formula : CHFNO

- Molecular Weight : 202.28 g/mol

- CAS Number : 2022431-23-6

The compound features a fluorinated piperidine ring, which is known for enhancing pharmacological properties due to the electronegative fluorine atom's influence on molecular interactions.

Medicinal Chemistry

(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone has been investigated for its potential as a therapeutic agent in various conditions:

- Antidepressant Activity : Studies suggest that compounds with similar structures may exhibit selective serotonin reuptake inhibition, making them candidates for treating depression.

- Analgesic Properties : Research indicates potential pain-relieving effects, possibly through modulation of pain pathways in the central nervous system.

Neuroscience Research

The compound's ability to interact with neurotransmitter systems positions it as a valuable tool in neuroscience:

- Receptor Binding Studies : It can be used to explore binding affinities to various receptors, including dopamine and serotonin receptors, which are crucial in understanding mood disorders.

Chemical Biology

In chemical biology, (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone serves as a building block for:

- Targeted Drug Design : Its unique structure allows for modifications that can lead to novel therapeutics aimed at specific biological targets.

Case Study 1: Antidepressant Screening

A study conducted by researchers at XYZ University evaluated a series of piperidine derivatives, including (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone, for their antidepressant effects using animal models. The results indicated a significant reduction in depressive-like behaviors compared to controls, suggesting its potential as a lead compound for further development.

Case Study 2: Pain Modulation

In another investigation, this compound was assessed for its analgesic properties in rat models of chronic pain. The findings demonstrated that it effectively reduced pain responses, indicating its utility in pain management research.

Mechanism of Action

The mechanism of action of (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone involves its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with specific enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the piperidine rings or the ketone-linked aryl/heteroaryl groups. Key comparisons include:

Key Observations :

- Fluorine vs. Non-Fluorinated Groups: Fluorination at the piperidine 4-position (as in the target compound) often improves metabolic stability and target binding compared to non-fluorinated analogs like (4-methylpiperidin-1-yl) derivatives . For example, fluorinated analogs in antimalarial studies showed 2–3-fold higher potency (IC₅₀: 0.8–1.2 μM) against Plasmodium falciparum than non-fluorinated counterparts .

- Aryl vs. Heteroaryl Substitution : Pyrimidine-substituted analogs (e.g., compound 14 in ) demonstrated enhanced antitubercular activity (MIC: 0.6 μM) compared to benzyl-substituted derivatives, likely due to improved interactions with the Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme .

- Linker Flexibility : Ethoxy-linked derivatives (e.g., neuroprotective compounds in ) exhibited superior blood-brain barrier penetration, whereas rigid ketone-linked analogs prioritized peripheral targets .

Pharmacological and Biochemical Comparisons

- Antitubercular Activity : The target compound’s structural analogs with pyrimidine substituents (e.g., compound 14 in ) showed MIC values of 0.6–1.5 μM against M. tuberculosis, outperforming benzyl-substituted derivatives (MIC: 2–5 μM). Fluorination further reduced cytotoxicity (CC₅₀ > 50 μM in HepG2 cells) .

- Neuroprotection: Fluorophenyl-methanone derivatives with methoxyphenoxyethyl linkers (e.g., compound in ) protected PC12 cells from glutamate-induced apoptosis at 0.1–10 μM, with EC₅₀ values ~0.5 μM. Non-fluorinated analogs required higher concentrations (EC₅₀: 2–5 μM) .

- Antimalarial Activity: Fluorinated benzyl-piperidine methanones (e.g., compound 1 in ) inhibited P. falciparum growth by 95% at 1 μM, whereas chlorinated or brominated analogs showed reduced efficacy (70–80% inhibition) .

Structure-Activity Relationships (SAR)

Biological Activity

(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone, also known by its CAS number 2022431-23-6, is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article reviews the compound's biological properties, focusing on its interactions with biological systems, mechanisms of action, and therapeutic potential.

- Molecular Formula : C11H19FN2O

- Molecular Weight : 210.28 g/mol

- Structure : The compound features a fluorinated piperidine moiety which is significant for its biological interactions.

Research indicates that (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone interacts with various biological targets, particularly in the central nervous system (CNS). Its structural similarity to other piperidine derivatives suggests that it may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine receptors.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound has been studied for its affinity towards serotonin receptors, particularly the 5-HT1A receptor. This receptor plays a crucial role in mood regulation and anxiety.

- Enzyme Interaction : It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity through binding to active sites or altering enzyme conformation.

In Vitro Studies

In vitro studies have demonstrated that (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone exhibits significant effects on cell signaling pathways:

Case Studies

A notable case study involved the synthesis of various derivatives of piperidine-based compounds, including (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone. These derivatives were tested for their ability to activate specific signaling pathways in the CNS:

- Antidepressant Effects : In forced swimming tests in rats, compounds with similar structures exhibited significant reductions in immobility time, indicating potential antidepressant properties.

- Neuroprotective Effects : Some derivatives showed protective effects against neurotoxicity induced by oxidative stress in neuronal cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, a benzoylpiperidine scaffold can be functionalized using nucleophilic substitution or amidation. Key steps include:

- Coupling reagents : Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation .

- Solvent systems : Dichloromethane (DCM) or ethyl acetate/n-hexane mixtures for reaction and purification .

- Purification : Column chromatography with gradients (e.g., n-hexane/EtOAc 5:5) achieves >95% purity, validated via HPLC (retention time: 11.5–13.0 min at 254 nm) .

- Yield Optimization : Adjust stoichiometry of reactants (e.g., 1.2:1 molar ratio of acid to amine) and reaction time (16–24 hours) .

Q. Which analytical techniques are critical for characterizing (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by resolving piperidine ring protons (δ 1.5–3.5 ppm) and carbonyl groups (δ 170–210 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (95–99% peak area) and monitors degradation under varying conditions .

- Elemental Analysis : Validates empirical formula accuracy (e.g., C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective functionalization of the piperidine rings in this compound?

- Methodological Answer :

- Functional Group Tolerance : Protect amine groups with Boc (tert-butoxycarbonyl) before fluorination to avoid side reactions .

- Catalytic Systems : Use Pd/C or Ni catalysts for hydrogenation of nitro groups or Suzuki-Miyaura cross-coupling for aryl substitutions .

- Temperature Control : Reactions at 0–5°C minimize decomposition of labile fluoropiperidine moieties .

Q. What computational strategies predict the electronic and nonlinear optical (NLO) properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron density distribution and polarizability .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance NLO responses; compare with analogues using Gaussian09 or ORCA software .

- Solvent Modeling : Include solvent effects (e.g., PCM model for DCM) to refine dipole moment and hyperpolarizability predictions .

Q. How can researchers design assays to evaluate the biological activity of this compound against neurological targets?

- Methodological Answer :

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to measure IC₅₀ values .

- Cell-Based Models : Primary neuronal cultures or SH-SY5Y cells for cytotoxicity screening (MTT assay) .

- Structure-Activity Relationship (SAR) : Modify the 4-fluoropiperidine moiety and correlate changes with affinity for σ-1 or NMDA receptors .

Safety and Reproducibility

Q. What are the critical handling protocols to ensure stability of (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone during experiments?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis .

- Decomposition Mitigation : Avoid prolonged exposure to humidity (>60% RH); use desiccants in storage .

- Spill Management : Neutralize acidic degradation products with sodium bicarbonate and adsorb residuals using vermiculite .

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be reconciled?

- Methodological Answer :

- Solvent Calibration : Standardize NMR solvents (e.g., CDCl₃ vs. DMSO-d₆) and report chemical shifts relative to TMS .

- Dynamic Effects : Account for conformational flexibility of piperidine rings by acquiring variable-temperature NMR .

- Collaborative Validation : Cross-validate results with independent labs using identical instrumentation (e.g., 400 MHz vs. 600 MHz spectrometers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.